![molecular formula C10H8F2N2OS B1355941 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 760936-33-2](/img/structure/B1355941.png)

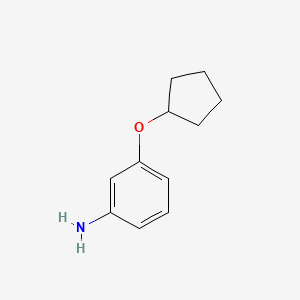

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

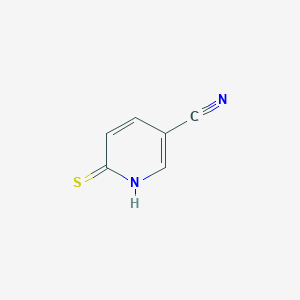

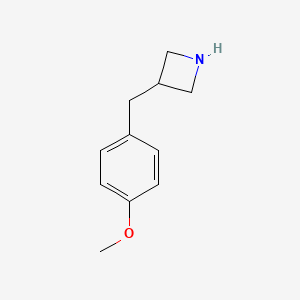

“4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine” is a chemical compound1. However, there is limited information available about this specific compound. It is important to note that the compound belongs to a class of molecules that contain a difluoromethoxyphenyl group and a thiazol-2-amine group1.

Synthesis Analysis

The synthesis of “4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine” is not explicitly mentioned in the search results. However, similar compounds can be synthesized by reacting appropriate precursors under suitable conditions2.

Molecular Structure Analysis

The molecular structure of “4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine” is not explicitly provided in the search results. However, the molecular formula of the compound is C10H8F2N2OS1.

Chemical Reactions Analysis

The specific chemical reactions involving “4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine” are not mentioned in the search results. However, similar compounds can participate in various chemical reactions depending on their functional groups3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine” are not explicitly mentioned in the search results. However, similar compounds can have diverse physical and chemical properties depending on their molecular structure52.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Thiazole Derivatives : Research by Safaei‐Ghomi et al. (2012) demonstrated a novel method for synthesizing thiazole derivatives like 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine. This involves a three-component reaction between primary amines, carbon disulfide, and bromoacetophenone, resulting in the formation of 3-alkyl-4-phenyl-1,3-thiazole-2(3H)-thione derivatives. This method provides a rapid route to synthesize compounds with biological specifications.

Chemoselective Preparation of Thiazoles : Colella et al. (2018) described a method for preparing 1,3-dibromo-1,1-difluoro-2-propanone, a synthon used in the chemoselective preparation of bromodifluoromethyl thiazoles, such as 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine. This method is useful for drug discovery programs and allows further transformations, including Br/F exchange, relevant in radiopharmaceutics (Colella et al., 2018).

Synthesis of Aminothiazole Derivatives : Adeel et al. (2017) reported on the synthesis of aminothiazole derivatives, including 4-(2′,4′-difluorobiphenyl-4-yl)thiazol-2-amine, using Suzuki-Miyaura cross-coupling reactions. These compounds were studied for their electronic and spectroscopic properties, revealing insights into their molecular structures and potential applications (Adeel et al., 2017).

Applications in Corrosion Inhibition

Corrosion Inhibition Studies : Kaya et al. (2016) conducted studies on thiazole derivatives, including 4-(2-aminothiazole-4-yl)-phenol and others, for their potential as corrosion inhibitors. Their research involved density functional theory calculations and molecular dynamics simulations, supporting the use of these compounds in preventing corrosion of metals like iron (Kaya et al., 2016).

Copper Corrosion Inhibition : Farahati et al. (2019) investigated the synthesis and application of thiazole derivatives as corrosion inhibitors for copper. Their research indicated that these compounds, including 4-(2-aminothiazole-4-yl) phenol, can be highly effective, with inhibition efficiencies of around 90% (Farahati et al., 2019).

Biological and Pharmaceutical Applications

Anticancer Activity : Yakantham et al. (2019) synthesized a series of thiazol-4-amine derivatives and tested their anticancer activity against various human cancer cell lines. The study demonstrated the potential of these compounds in cancer treatment, highlighting the relevance of thiazole derivatives in pharmaceutical research (Yakantham et al., 2019).

Antimicrobial Agents : Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and tested their antimicrobial activity. Some molecules exhibited potent activity against pathogenic strains, indicating their potential as effective antimicrobial agents (Bikobo et al., 2017).

Anthelmintic and Antibacterial Screening : Bhandari and Gaonkar (2016) conducted a study on N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, showing significant anthelmintic and antibacterial activities. This underscores the potential use of thiazole derivatives in the treatment of infections and parasitic diseases (Bhandari & Gaonkar, 2016).

Safety And Hazards

The safety and hazards associated with “4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine” are not explicitly mentioned in the search results. However, similar compounds can pose various hazards such as skin and eye irritation, respiratory sensitization, and toxicity if swallowed, in contact with skin, or if inhaled56.

Future Directions

The future directions for the research and development of “4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine” are not explicitly mentioned in the search results. However, similar compounds have been studied for their potential as therapeutic agents in various diseases such as cancer, inflammation, and neurological disorders7.

Please note that the information provided is based on the available search results and may not be fully accurate or complete. Further research and consultation with experts in the field are recommended for a more comprehensive understanding of this compound.

properties

IUPAC Name |

4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2OS/c11-9(12)15-8-4-2-1-3-6(8)7-5-16-10(13)14-7/h1-5,9H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQXJXJNVGKOTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)N)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1355862.png)

![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)